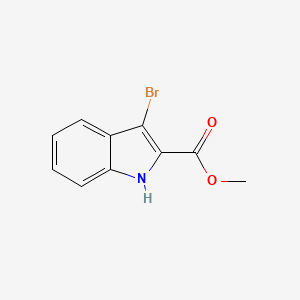

3-溴-1H-吲哚-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成技术和应用

高效合成方法:报道了一种使用交叉脱氢偶联合成 1-甲基-1H-吲哚-3-羧酸酯的新方法,以 Cu(II) 为催化剂。该方法的特点是程序简单,收率良好到极好,突出了其在制备吲哚衍生物方面的效率 (Akbari 和 Faryabi,2023 年)。

光物理研究:由 β-溴代脱氢氨基酸合成的吲哚衍生物显示出有希望的光物理性质,表明其作为荧光探针的潜力。它们与氟阴离子的相互作用表现出选择性的光谱变化,展示了它们在荧光研究中的应用 (Pereira 等人,2010 年)。

抗癌活性:3-吲哚甲酸甲酯衍生物已被研究其抗癌特性。合成的两个新衍生物显示出对黑色素瘤、肾癌和乳腺癌细胞系的生长抑制作用,表明它们作为抗肿瘤剂的潜力 (Niemyjska 等人,2012 年)。

热力学性质:烷基 1H-吲哚羧酸酯衍生物的热力学性质已被广泛研究。这包括确定标准摩尔生成焓和升华焓,有助于更深入地了解这些化合物 (Carvalho 等人,2016 年)。

新型合成路线:已经开发出合成 2-(杂)芳基取代噻吩并[3,2-b]吲哚的创新方法。这包括 Fiesselmann 合成和 Fischer 吲哚化,扩大了吲哚化学的范围 (Irgashev 等人,2018 年)。

化学性质和反应

反应性和转化:已经研究了 3-溴-1H-吲哚-2-甲酸甲酯与溴的反应性,导致二溴吲哚的区域选择性合成。这些化合物在天然和非天然吲哚衍生物的合成中具有应用 (Parsons 等人,2011 年)。

络合物形成和应用:3-氨基-1H-吲哚-2-甲酸甲酯已被用于合成 5H-嘧啶并[5,4-b]吲哚衍生物。与各种异氰酸酯和异硫氰酸酯的反应导致形成在药物化学中具有潜在应用的化合物 (Shestakov 等人,2009 年)。

作用机制

Target of Action

Methyl 3-bromo-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that they can have various molecular and cellular effects.

生化分析

Biochemical Properties

Methyl 3-bromo-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 3-bromo-1H-indole-2-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, methyl 3-bromo-1H-indole-2-carboxylate may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

Methyl 3-bromo-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. Furthermore, methyl 3-bromo-1H-indole-2-carboxylate may affect the expression of genes involved in cell cycle regulation, thereby impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of methyl 3-bromo-1H-indole-2-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation. Additionally, methyl 3-bromo-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-bromo-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-bromo-1H-indole-2-carboxylate remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activities that need to be considered. Long-term exposure to methyl 3-bromo-1H-indole-2-carboxylate can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of methyl 3-bromo-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential for toxicity.

Metabolic Pathways

Methyl 3-bromo-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted via urine or feces. Additionally, methyl 3-bromo-1H-indole-2-carboxylate may affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of methyl 3-bromo-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, methyl 3-bromo-1H-indole-2-carboxylate may be transported into cells via organic anion transporters or effluxed out of cells by multidrug resistance proteins. The compound’s distribution within tissues can also be influenced by its binding affinity to plasma proteins.

Subcellular Localization

Methyl 3-bromo-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, methyl 3-bromo-1H-indole-2-carboxylate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.

属性

IUPAC Name |

methyl 3-bromo-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLMMQAVWOFUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377401 |

Source

|

| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220664-31-3 |

Source

|

| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)